1-(1H-pyrazol-3-yl)imidazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1H-pyrazol-5-yl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c11-6-7-3-4-10(6)5-1-2-8-9-5/h1-2H,3-4H2,(H,7,11)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBUPBMJCRARCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785834-47-1 | |
| Record name | 1-(1H-pyrazol-3-yl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar Investigations of Pyrazolyl Imidazolidinone Derivatives
Systematic Evaluation of Substituent Variation on Biological Activity
The biological activity of pyrazolyl imidazolidinone derivatives can be significantly modulated by strategic chemical modifications to the core scaffold. SAR studies systematically explore how variations in substituents on the pyrazole (B372694) moiety, derivatization of the imidazolidinone ring, and the nature of any linking groups affect molecular interactions with biological targets.
The pyrazole ring is a key component for molecular recognition and its substitution pattern plays a pivotal role in tuning the pharmacological profile of the entire molecule. nih.gov Modifications at the C3, C4, C5, and N1 positions have been shown to significantly impact biological activity. nih.gov
Research into pyrazole-based kinase inhibitors has revealed that the nature of substituents is critical for potency and selectivity. For instance, in one series of Aurora A kinase inhibitors, a nitro group on an associated phenyl ring was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents. tandfonline.com This suggests that strong electron-withdrawing groups can enhance binding affinity. Conversely, studies on antifungal agents showed that conjugates bearing an electron-deficient group on an aromatic ring attached to the pyrazole scaffold displayed higher inhibitory effects, while compounds with electron-donating substituents had reduced activity. researchgate.net
The steric properties of substituents are also a determining factor. An SAR study of pyrazole-based CDK inhibitors found that a cyclobutyl group at a specific position was more favorable for activity than smaller groups like hydrogen and methyl, or larger ones like phenyl. tandfonline.com Similarly, replacing a phenyl group at the 3(5) position of a 3,4,5-substituted pyrazole with a smaller methyl or benzyl (B1604629) group led to a decrease in inhibitory activity, whereas a cyclopentyl moiety maintained a similar level of potency. orientjchem.org In the development of JAK1 inhibitors, an ortho substitution on the pyrazole ring proved to be important for achieving selectivity over the related JAK2 kinase. mdpi.com
The following table summarizes key findings on the influence of pyrazole substitutions.
| Substitution Position | Substituent Type | Effect on Biological Activity | Target/Activity Class | Reference |
|---|---|---|---|---|
| Phenyl ring on pyrazole | Nitro group | Increased activity over H, Me, OMe, Cl | Aurora A Kinase Inhibitor | tandfonline.com |
| Aromatic ring on pyrazole | Electron-deficient groups (e.g., -CF3) | Enhanced anticancer/antifungal activity | Anticancer/Antifungal | researchgate.net |
| Aromatic ring on pyrazole | Electron-donating groups | Reduced antifungal activity | Antifungal | researchgate.net |
| General substitution | Cyclobutyl group | More optimal than H, Me, isopropyl, cyclopropyl | CDK Inhibitor | tandfonline.com |
| 3(5)-Position | Cyclopentyl group | Maintained activity compared to phenyl | Meprin α/β Inhibitor | orientjchem.org |
| Ortho-position | General substitution | Important for selectivity (JAK1 vs. JAK2) | JAK1 Inhibitor | mdpi.com |
| N1-Position | Alkyl groups (methyl, benzyl) | Complete loss of activity | Anti-biofilm Agent | nih.gov |
The imidazolidin-2-one ring is not merely a structural component but an active participant in defining the molecule's biological properties. Derivatization at its nitrogen and carbon atoms can profoundly influence activity. Studies have demonstrated the crucial role of the imidazolidin-2-one scaffold itself in inducing an immunosuppressive effect, with related six-membered ring systems (tetrahydropyrimidin-2(1H)-ones) being inactive. tandfonline.comresearchgate.net
Substitutions on the nitrogen atoms (N1 and N3) are particularly impactful. In a series of VEGFR-2 inhibitors, N-substitution of the imidazolinone ring with moieties such as a sulfadiazine, methoxazole, or thiazole (B1198619) ring resulted in compounds with potent inhibitory activity. nih.gov One of the most active compounds featured a diazino-substituent. nih.gov For a series of immunosuppressive agents, a 4-methylthiophenyl group attached to a nitrogen atom was identified in a lead compound, highlighting the importance of aryl substitutions at this position. tandfonline.com The introduction of nitro groups to phenyl rings attached to the imidazolidine (B613845) structure also demonstrated a significant increase in anti-inflammatory activity. nih.gov
Substitutions can also occur at the C4 and C5 positions of the ring. The synthesis of 4-substituted imidazolidin-2-ones allows for the exploration of how groups at this position affect bioactivity. nih.gov For example, 4-chloro phenyl derivatives in one imidazolone (B8795221) series showed considerable inhibitory activity against VEGFR-2. nih.gov
The following table summarizes key findings regarding derivatization of the imidazolidinone ring.
| Substitution Position | Substituent Type | Effect on Biological Activity | Target/Activity Class | Reference |
|---|---|---|---|---|
| N-Position | Sulfadiazine moiety | Superior activity (IC50 = 0.07 μM) | VEGFR-2 Inhibitor | nih.gov |
| N-Position | Thiazole or Methoxazole ring | Considerable activity | VEGFR-2 Inhibitor | nih.gov |
| N-Position | 4-Methylthiophenyl group | Identified in lead compound for immunosuppression | Immunosuppressive Agent | tandfonline.com |
| Phenyl ring on N-position | Nitro group | Significant anti-inflammatory activity | Anti-inflammatory Agent | nih.gov |
| C4-Position | 4-Chloro phenyl group | Considerable activity (IC50 = 0.10-0.11 μM) | VEGFR-2 Inhibitor | nih.gov |
The pyrazole fragment itself can function as a rigid linker that provides an extended conformation, properly orienting other substituents for optimal target engagement. mdpi.com In the design of kinase inhibitors, linkers such as a 4-aminobenzonitrile (B131773) or an aromatic linker connected through a sulfur atom have been successfully incorporated. nih.gov
Systematic modification of linkers is a key strategy in drug design. researchgate.net Studies on complex targeted conjugates have shown that the optimal linker structure often involves a balance of rigidity and flexibility, for example, by combining an aliphatic chain with a more rigid polypeptide sequence. nih.gov The introduction of specific groups, such as phenyl rings within the linker, can increase lipophilicity, which may in turn affect properties like biodistribution. researchgate.net While not specific to pyrazolyl imidazolidinones, these principles demonstrate that linker modification is a powerful tool for fine-tuning the pharmacological profile of a lead compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activities. mdpi.com For pyrazole derivatives, 2D and 3D-QSAR models have been instrumental in providing predictive insights for designing more potent molecules. tandfonline.commdpi.com
Various studies have successfully developed robust QSAR models for pyrazole analogs using methods like stepwise multiple linear regression (SW-MLR) and partial least squares (PLS). These models are validated statistically using parameters such as the correlation coefficient (r²), cross-validation coefficient (Q²), and external validation on a test set of compounds. mdpi.com For example, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that the activity was strongly influenced by adjacency and distance matrix descriptors, which relate to the topology and connectivity of the molecule. Another study on pyrazole derivatives with antiproliferative activity identified that electronic and steric parameters were significant contributors to their inhibitory effects.
3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed view by mapping the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule. nih.gov These studies generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For instance, a 3D-QSAR study on RET kinase inhibitors used contour map analysis to elucidate the precise structural characteristics required to design more potent inhibitors. nih.gov Such models serve as a powerful guide for in-silico design, allowing researchers to predict the activity of novel compounds before their synthesis. nih.gov
Pharmacophore Elucidation for Ligand-Target Interactions
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is crucial for understanding ligand-target interactions and for designing novel compounds with desired biological activity. researchgate.net
For pyrazole-based inhibitors, pharmacophore models have successfully defined the key structural requirements for activity. A study on pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors developed a five-point pharmacophore model characterized as AHHRR. nih.gov This model identified the crucial features for potent inhibition as one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings. nih.gov Docking studies further supported this model by showing that the aromatic features engaged in π-π stacking interactions with phenylalanine and histidine residues in the active site, while other parts of the molecule formed hydrogen bonds with key asparagine, glutamine, and aspartate residues. nih.gov
Pharmacophore modeling has also been applied to pyrazole-3-carbohydrazone derivatives as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for anti-diabetic therapy. researchgate.net These models help to uncover the critical structural elements and molecular attributes that influence the inhibitory potency of the compounds, providing invaluable insights for the development of new therapeutic agents. researchgate.net By understanding the essential pharmacophoric features, medicinal chemists can design molecules that optimally fit the target's binding site, leading to enhanced potency and selectivity.
Preclinical Biological Activity Profiling and Mechanistic Research
In Vitro Antimicrobial Activity Studies
The pyrazole (B372694) nucleus is a well-established pharmacophore known for its broad-spectrum antimicrobial potential. mdpi.comnih.gov Similarly, the imidazolidinone ring is a core component of several antimicrobial agents. The combination of these two moieties in the 1-(1H-pyrazol-3-yl)imidazolidin-2-one scaffold suggests a strong potential for antimicrobial efficacy.
Derivatives of pyrazole have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria. Studies on various pyrazole-containing compounds have reported significant inhibitory effects against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net For instance, certain pyrazolyl-quinazolin-4(3H)-one derivatives have been synthesized and screened for their antibacterial properties, with some showing potent activity comparable to standard drugs like Penicillin-G. wjpps.com The antibacterial effect of some pyrazole derivatives has been attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair, ultimately leading to cell death. nih.govresearchgate.net
One study on pyrazole-thiobarbituric acid derivatives showed moderate activity against Enterococcus faecalis and S. aureus, with Minimum Inhibitory Concentration (MIC) values of 32 µg/L. mdpi.com Another investigation into pyrazoline-clubbed pyrazole derivatives found them to be moderate growth inhibitors of S. aureus and potent against P. aeruginosa. researchgate.net
| Compound Class | Bacterial Strain | Activity (MIC) |
| Pyrazole-Thiobarbituric Acid Derivatives | Enterococcus faecalis | 32 µg/L |
| Pyrazole-Thiobarbituric Acid Derivatives | Staphylococcus aureus | 32 µg/L |
| Pyrazole-Thiobarbituric Acid Derivatives | Bacillus subtilis | 64 µg/L |
| Pyrazolyl-Thiazole Hybrids | Methicillin-resistant S. aureus (MRSA) | 4 µg/mL |
The antifungal potential of the pyrazole scaffold is also well-documented, with various derivatives showing efficacy against clinically relevant fungal pathogens. mdpi.com Research on pyrazole-thiobarbituric acid derivatives demonstrated significant activity against Candida albicans, a common cause of opportunistic fungal infections. Two compounds in this series were identified as the most active, with MIC values of 4 µg/L, while others showed MIC values ranging from 8 µg/L to 32 µg/L. mdpi.com
Similarly, studies on pyrazolyl-quinazolin-4(3H)-ones have demonstrated potent antifungal activity when compared against the standard drug Fluconazole. wjpps.com The incorporation of the pyrazole moiety into imidazole (B134444) derivatives has also yielded compounds with significant antimicrobial properties, with one particular derivative being identified as a potent agent against both bacteria and fungi. mdpi.comnih.gov
| Compound Class | Fungal Strain | Activity (MIC) |
| Pyrazole-Thiobarbituric Acid Derivatives | Candida albicans | 4 µg/L |
| Pyrazole-Thiobarbituric Acid Derivatives | Candida albicans | 8 µg/L |
| Pyrazole-Thiobarbituric Acid Derivatives | Candida albicans | 16 µg/L |
In addition to direct antimicrobial action, some pyrazole compounds have been investigated for their ability to modulate antimicrobial resistance. These molecules, often referred to as antibiotic adjuvants or resistance breakers, can restore the effectiveness of conventional antibiotics against multidrug-resistant (MDR) bacteria. Research has explored pyrazole amides as synergistic compounds that are active against antibiotic-resistant Gram-negative pathogens. biointerfaceresearch.com For example, certain pyrazole derivatives have shown remarkable synergistic activity with colistin (B93849) against colistin-resistant Acinetobacter baumannii, a "critical priority" pathogen as designated by the WHO. biointerfaceresearch.com The mechanism of action for some pyrazole derivatives as antibacterial agents involves the inhibition of DNA gyrase, a key enzyme in bacterial DNA replication. nih.govsrrjournals.com This inhibition disrupts essential cellular processes, leading to bacterial cell death.
In Vitro Anti-inflammatory Pathway Investigations
The pyrazole nucleus is a cornerstone of many anti-inflammatory drugs, most notably Celecoxib, a selective COX-2 inhibitor. sci-hub.senih.gov This has spurred extensive research into novel pyrazole derivatives for their anti-inflammatory potential. In vitro studies have shown that these compounds can modulate key inflammatory pathways.
The primary mechanism for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. sci-hub.senih.gov Beyond COX inhibition, pyrazole derivatives have been shown to affect other inflammatory mediators. Studies have demonstrated that some of these compounds can inhibit the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). sci-hub.se Lipoxygenase (LOX), another enzyme involved in the inflammatory cascade through the production of leukotrienes, has also been identified as a target for some pyrazole derivatives. researchgate.netnih.gov
In Vitro Antiproliferative and Anticancer Mechanism Investigations
The antiproliferative properties of pyrazole-based compounds have been extensively studied, revealing their potential as scaffolds for the development of novel anticancer agents. srrjournals.com These derivatives have demonstrated cytotoxicity against a wide array of human cancer cell lines, operating through various mechanisms of action. mdpi.com
Research has shown that the cytotoxic effects of pyrazole derivatives can be highly cell-specific. For example, one study on breast cancer cell lines demonstrated that the derivative TOSIND strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 µM after 72 hours, but had no significant effect on MCF-7 cells. nih.govresearchgate.net Conversely, the derivative PYRIND decreased the viability of MCF-7 cells (IC50 of 39.7 ± 5.8 μM) but did not influence MDA-MB-231 cells. nih.govresearchgate.net This cell-specific activity suggests that the structural features of the pyrazole derivatives can be tuned to target specific cancer cell types. nih.govresearchgate.net
The mechanisms underlying the anticancer effects of these compounds are diverse. A novel pyrazole derivative, PTA-1, was shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) by triggering phosphatidylserine (B164497) externalization, activating caspase-3/7, and causing DNA fragmentation. nih.gov Furthermore, PTA-1 was found to arrest the cell cycle in the S and G2/M phases and inhibit tubulin polymerization, a mechanism shared by well-known anticancer drugs. nih.govnih.gov Other studies have reported that pyrazole derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines, including colon cancer (HCT-116) and melanoma (SK-MEL-28). srrjournals.comnih.gov
| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) |
| TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 µM |
| PYRIND | MCF-7 (Breast) | 39.7 ± 5.8 µM |
| Thieno[2,3-c]pyrazole (Tpz-1) | CCRF-CEM (Leukemia) | 0.25 µM |
| Indolo-pyrazole (6c) | SK-MEL-28 (Melanoma) | 3.46 µM |
| 4-bromophenyl substituted pyrazole | MCF-7 (Breast) | 5.8 µM |
| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0 µM |
| 4-bromophenyl substituted pyrazole | HeLa (Cervical) | 9.8 µM |
Studies on Apoptosis Induction and Cell Cycle Modulation
Currently, there is no specific research data available detailing the effects of this compound on apoptosis induction or cell cycle modulation in cancer cell lines. However, the pyrazole scaffold is a common feature in many compounds designed as anticancer agents that function through these mechanisms. For instance, various pyrazole derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and subsequently induce apoptosis. Similarly, other pyrazole-containing molecules have been shown to induce apoptosis through pathways involving the Bcl-2 family of proteins and by causing DNA damage. These findings suggest that the pyrazole moiety is a promising pharmacophore for the development of new anticancer drugs that target cell cycle progression and apoptotic pathways.
Exploration of Other Relevant Preclinical Biological Activities (e.g., antimalarial, insecticidal, enzyme inhibition)
The pyrazole nucleus is a versatile scaffold that has been incorporated into molecules with a wide range of biological activities, including antimalarial, insecticidal, and enzyme inhibitory effects.
Antimalarial Activity: Pyrazole and pyrazoline derivatives have been a focus of research for developing new antimalarial agents, particularly in light of growing resistance to existing drugs. nih.gov The hybrid drug concept, which involves covalently linking two or more active pharmacophores, has been utilized to enhance efficacy against the Plasmodium parasite. nih.gov Studies on various synthesized pyrazole and pyrazoline derivatives have shown promising results in combating drug-resistant malaria. nih.gov
Insecticidal Activity: The pyrazole scaffold is a key component in a number of commercial insecticides. nih.gov Research into novel pyrazole and imidazolone (B8795221) compounds has demonstrated significant insecticidal activities against pests such as Plodia interpunctella and Nilaparvata lugens. nih.gov Some of these synthesized compounds exhibited remarkable activity, comparable to the standard reference insecticide, thiamethoxam. nih.gov The insecticidal action of some pyrazole-containing compounds, like fipronil, involves blocking the GABA-gated chloride channel in insects. researchgate.net Furthermore, a series of pyrazole amide derivatives containing hydrazone substructures have shown notable control against a range of insect pests. nih.gov
Enzyme Inhibition: The pyrazole scaffold is recognized for its role in the design of various enzyme inhibitors. researchgate.net A series of imidazole-pyrazole conjugates were synthesized and evaluated for their inhibitory potential against α-glucosidase and lipoxygenase (LOX), with some compounds showing significant activity. nih.gov Pyrazoline-linked scaffolds have also been investigated as inhibitors of protein kinases such as VEGFR2, HER2, and EGFR, which are implicated in cancer progression. rsc.org
Below is a table summarizing the insecticidal activity of selected pyrazole derivatives against different insect species.
| Compound ID | Insect Species | Activity Level | Reference |
| Compound 5 | P. interpunctella, N. lugens | ~100% activity at 400 µg/mL | nih.gov |
| Compound 9 | P. interpunctella, N. lugens | ~100% activity at 400 µg/mL | nih.gov |
| Compound 10 | P. interpunctella, N. lugens | 96.6% and 83.3% activity at 400 µg/mL | nih.gov |
| Compound 17 | P. interpunctella, N. lugens | ~100% and 85.3% activity at 400 µg/mL | nih.gov |
| Compound 7g | P. xylostella, S. exigua, S. frugiperda | LC50 values of 5.32, 6.75, and 7.64 mg/L | mdpi.com |
Identification and Validation of Molecular Targets (In Vitro)
While direct in vitro studies to identify and validate the molecular targets of this compound are not available, research on related pyrazole-containing compounds provides a basis for potential target exploration.
Enzyme inhibition is a common mechanism of action for many biologically active pyrazole derivatives. researchgate.net
A study on imidazole-pyrazole conjugates revealed their potential as enzyme inhibitors. The most potent α-glucosidase inhibitor from this series, compound 6k , had an IC50 value of 54.25 ± 0.67 µM, which was significantly more potent than the reference drug acarbose. nih.gov The most active lipoxygenase (LOX) inhibitor, compound 6a , showed an IC50 of 41.75 ± 0.04 µM. nih.gov
In the context of anticancer research, novel pyrazolines linked to a 4-methylsulfonylphenyl scaffold have demonstrated inhibitory activity against several protein kinases. rsc.org For example, compound 18h was a potent inhibitor of VEGFR2 and HER2 kinases, with IC50 values of 0.135 µM and 0.253 µM, respectively. rsc.org
The following table presents the enzyme inhibitory activity of selected pyrazole derivatives.
| Compound ID | Target Enzyme | IC50 Value | Reference |
| 6k | α-Glucosidase | 54.25 ± 0.67 µM | nih.gov |
| 6a | Lipoxygenase (LOX) | 41.75 ± 0.04 µM | nih.gov |
| 18h | VEGFR2 Kinase | 0.135 µM | rsc.org |
| 18g | VEGFR2 Kinase | 0.168 µM | rsc.org |
| 18c | VEGFR2 Kinase | 0.218 µM | rsc.org |
| 18h | HER2 Kinase | 0.253 µM | rsc.org |
| 18g | HER2 Kinase | 0.496 µM | rsc.org |
| 18h | EGFR Kinase | 0.574 µM | rsc.org |
There is no specific information available from receptor binding or allosteric modulation studies for this compound. However, the broader class of pyrazole derivatives has been shown to interact with various receptors. researchgate.net Pyrazole compounds can modulate neurotransmitter signaling by binding to adrenergic, dopaminergic, serotoninergic, and cannabinoid receptors. researchgate.net Additionally, certain pyrazole derivatives act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs). researchgate.net These interactions highlight the potential for pyrazole-containing molecules to modulate receptor function, though specific studies on this compound are needed to confirm such activities.
Computational and Theoretical Chemical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule. For derivatives of pyrazole (B372694) and imidazolidinone, these methods have been employed to analyze electronic structure, reactivity, and reaction pathways.
Density Functional Theory (DFT) Applications in Reaction Mechanism and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. In the context of pyrazole derivatives, DFT calculations have been instrumental in understanding their synthesis and reactivity. For instance, studies on the N-alkylation of pyrazole derivatives have utilized DFT to elucidate reaction mechanisms, showing that alkylation predominantly occurs at the N2 position of the pyrazole ring. This is consistent with the analysis of chemical reactivity descriptors derived from DFT.
Furthermore, DFT has been applied to study the synthesis of imidazolidin-2-one from urea (B33335) and diamines. These calculations have helped in understanding the nucleophilic cyclization reaction mechanism, including the role of catalysts and solvents in influencing reaction barriers and pathways. While specific DFT studies focusing solely on the reaction mechanism of 1-(1H-pyrazol-3-yl)imidazolidin-2-one are not extensively documented in publicly available literature, the principles derived from studies on its constituent moieties provide a strong basis for predicting its chemical behavior. Theoretical investigations on similar pyrazole-carboxamide compounds have been performed using DFT at the B3LYP/6-31G* level to optimize geometries and understand electronic properties.
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP map provides a visual representation of the charge distribution on the molecular surface.
For molecules containing pyrazole and imidazolidinone rings, MESP analysis typically reveals negative potential regions (electron-rich, nucleophilic) around the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the imidazolidinone ring. Conversely, positive potential regions (electron-poor, electrophilic) are generally located around the hydrogen atoms attached to the nitrogens. This distribution of electrostatic potential is crucial in understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. In studies of related benzimidazole (B57391) compounds, MESP has been used to identify the most reactive parts of the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For pyrazole derivatives, FMO analysis has been used to explain their electronic and charge transfer properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. In computational studies of 1H-pyrazole-3-carboxylic acid, the HOMO-LUMO energies were calculated to understand its electronic properties and nonlinear optical parameters. While specific HOMO-LUMO energy values for this compound require dedicated calculations, analysis of similar structures suggests that the HOMO is likely distributed over the pyrazole ring, while the LUMO may be centered on the imidazolidinone moiety, particularly the carbonyl group.
Table 1: Representative Frontier Molecular Orbital Energies for a Related Pyrazole Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap | 5.3 |
Note: The data in this table is illustrative and based on calculations for a structurally similar pyrazole derivative. Specific values for this compound may vary.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a protein target.
Derivatives of pyrazole and imidazolidinone are known to exhibit a wide range of biological activities, and molecular docking studies have been instrumental in understanding their mechanism of action. For instance, pyrazole derivatives have been docked into the active sites of various enzymes, such as kinases and cyclooxygenases, to predict their inhibitory potential. These studies reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. Docking studies on pyrazole-containing imide derivatives have identified potential drug targets and explored binding modes.
While specific docking studies for this compound against a particular target are not widely reported, its structural features, including hydrogen bond donors (NH groups) and acceptors (C=O group and pyrazole nitrogens), suggest its potential to interact favorably with a variety of protein active sites.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis and Protein-Ligand Stability
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. This technique is crucial for assessing the stability of ligand-protein interactions predicted by molecular docking and for understanding the conformational changes that may occur upon binding.
MD simulations have been employed to study the stability of complexes between various pyrazole derivatives and their protein targets. These simulations can reveal the persistence of key interactions observed in docking studies and provide information on the flexibility of both the ligand and the protein. For example, MD simulations of pyrazole-containing imide derivatives have been used to explore the binding mode with target proteins. The stability of the protein-ligand complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable RMSD trajectory suggests a stable binding mode.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Design Guidance
In silico ADME prediction models are used in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. These computational tools predict properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.
For pyrazole-containing compounds, in silico ADME studies have been conducted to evaluate their drug-likeness and pharmacokinetic profiles. These predictions help in prioritizing compounds for further experimental testing and in guiding the design of new derivatives with improved ADME properties. Parameters such as lipophilicity (logP), aqueous solubility, and compliance with Lipinski's rule of five are commonly evaluated. Several studies have utilized web-based tools to predict the ADME properties of pyrazole derivatives, indicating their potential as drug candidates.
Table 2: Predicted ADME Properties for a Representative Pyrazole-Based Compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | < 500 g/mol | < 500 |
| LogP | < 5 | -0.4 to +5.6 |
| Hydrogen Bond Donors | < 5 | ≤ 5 |
| Hydrogen Bond Acceptors | < 10 | ≤ 10 |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeation | Low | Low to High |
Note: This table presents typical predicted ADME properties for a drug-like pyrazole derivative. The specific values for this compound would require a dedicated in silico analysis.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule. For 1-(1H-pyrazol-3-yl)imidazolidin-2-one, a combination of ¹H, ¹³C, and potentially ¹⁵N NMR experiments would provide unambiguous structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyrazole (B372694) ring protons typically appear in the aromatic region, while the imidazolidin-2-one protons are found in the aliphatic region. The NH protons of both rings would likely appear as broad singlets, with chemical shifts that can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. The spectrum for this compound would feature a characteristic signal for the carbonyl carbon (C=O) of the imidazolidinone ring at the downfield end of the spectrum. nih.gov Signals for the pyrazole ring carbons would appear in the aromatic/olefinic region, while the two methylene (B1212753) (-CH₂-) carbons of the imidazolidinone ring would be observed in the aliphatic region. chemicalbook.com
Predicted NMR Data
The following tables summarize the anticipated chemical shifts (δ) in ppm for this compound, based on data from unsubstituted pyrazole and imidazolidin-2-one. chemicalbook.com The actual values may vary depending on the solvent used and the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-4 | ~6.3 | Doublet |
| Pyrazole H-5 | ~7.6 | Doublet |
| Imidazolidinone -CH₂- (N-CH₂) | ~3.9 | Triplet |
| Imidazolidinone -CH₂- (C=O-N-CH₂) | ~3.4 | Triplet |
| Pyrazole N-H | Variable (Broad) | Singlet |
| Imidazolidinone N-H | Variable (Broad) | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imidazolidinone C=O | ~163 |
| Pyrazole C-3 | ~148 |
| Pyrazole C-5 | ~130 |
| Pyrazole C-4 | ~105 |
| Imidazolidinone -CH₂- (N-CH₂) | ~45 |
| Imidazolidinone -CH₂- (C=O-N-CH₂) | ~38 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key structural features.
The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) group of the cyclic urea (B33335) (imidazolidinone) ring, typically appearing around 1700-1680 cm⁻¹. nih.gov Additionally, N-H stretching vibrations from both the pyrazole and imidazolidinone rings would be visible as broad bands in the 3400-3200 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1600-1450 cm⁻¹ range.
Table 3: Predicted Principal IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Pyrazole & Imidazolidinone) | Stretch | 3400 - 3200 | Medium-Broad |
| C-H (Aromatic/Olefinic) | Stretch | 3150 - 3050 | Medium |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |
| C=O (Amide/Urea) | Stretch | 1700 - 1680 | Strong |
| C=N, C=C (Pyrazole) | Stretch | 1600 - 1450 | Medium-Variable |
| C-N | Stretch | 1350 - 1200 | Medium |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₆H₈N₄O), the molecular weight is 168.17 g/mol .
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). The fragmentation pattern observed in the mass spectrum would likely involve the cleavage of the C-N bond connecting the pyrazole and imidazolidinone rings, leading to fragment ions corresponding to each heterocyclic system. Further fragmentation of the individual rings would also be expected.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₆H₈N₄O |
| Molecular Weight | 168.17 g/mol |
| [M+H]⁺ (Monoisotopic) | 169.0771 |
| Key Fragment 1 (Pyrazole ring) | m/z = 68.04 |
| Key Fragment 2 (Imidazolidin-2-one ring) | m/z = 85.04 |
X-ray Crystallography and Solid-State Analysis for Definitive Structural Elucidation
X-ray crystallography provides the most definitive structural information for crystalline solids. nih.gov If a suitable single crystal of this compound can be grown, this technique would allow for the precise determination of its three-dimensional molecular structure.
The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrazole ring and the conformation of the imidazolidinone ring. spectrabase.com Furthermore, it would reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding between the N-H groups and the carbonyl oxygen, which are crucial for understanding the compound's solid-state properties.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a pure sample. mt.comresearchgate.net The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's molecular formula (C₆H₈N₄O) to verify its elemental composition and purity. thermofisher.com
Table 5: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Molar Mass (g/mol) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 72.066 | 42.89% |
| Hydrogen | H | 1.008 | 8.064 | 4.80% |
| Nitrogen | N | 14.007 | 56.028 | 33.33% |
| Oxygen | O | 15.999 | 15.999 | 9.51% |
| Total | 168.17 | 100.00% |
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Methodologies for Hybrid Scaffolds
The synthesis of complex heterocyclic systems like pyrazole-based hybrids is continually evolving, with a focus on efficiency, diversity, and sustainability. Future synthetic strategies for 1-(1H-pyrazol-3-yl)imidazolidin-2-one and its derivatives are expected to move beyond traditional multi-step processes towards more streamlined approaches.
One promising direction is the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.com This approach offers significant advantages, including reduced reaction times, lower costs, and facile generation of chemical libraries for screening. mdpi.com Researchers have successfully employed MCRs for the synthesis of various biologically active pyrazole (B372694) derivatives, demonstrating the feasibility of this strategy for building diverse scaffolds. mdpi.com
Furthermore, the development of one-pot synthetic protocols is gaining traction. These methods involve sequential reactions in a single flask, avoiding the need for isolation and purification of intermediates. One-pot condensation reactions have been effectively used to create pyrazolyl-thiazolidinedione and pyrazolyl-2-thioxothiazolidin-4-one hybrids, showcasing the potential for similar efficient syntheses of pyrazole-imidazolidinone structures. researchgate.net Green chemistry principles, such as the use of nano-ZnO catalysts and microwave-assisted synthesis, are also being integrated to create more environmentally friendly and high-yielding synthetic routes for pyrazole compounds. nih.govnih.gov
Exploration of New Biological Targets and Pathways for Therapeutic Development
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets. nih.govnih.gov While the specific biological profile of this compound is not extensively defined, its constituent moieties suggest a vast therapeutic potential waiting to be explored.
Future research will likely focus on screening this hybrid scaffold against a wide array of enzymes and receptors. Protein kinases, for instance, are a major class of targets for pyrazole-based inhibitors. nih.govresearchgate.net Derivatives have shown potent activity against targets like Cyclin-Dependent Kinase 2 (CDK2), Janus kinases (JAK2/3), and Aurora kinases (A/B), which are crucial in cancer progression. rsc.orgnih.gov The unique structure of the pyrazole-imidazolidinone core could offer novel binding modes and improved selectivity for specific kinases.
Beyond oncology, pyrazole derivatives have demonstrated effects on neurodegenerative disorders by inhibiting enzymes like monoamine oxidase (MAO). nih.gov There is also potential for activity as cannabinoid CB1 receptor antagonists, which have implications for treating obesity and other metabolic disorders. nih.govnih.gov The exploration of this scaffold could uncover inhibitors for targets like Heat Shock Protein 90 (Hsp90), a chaperone protein implicated in cancer, or DNA gyrase, a key bacterial enzyme. researchgate.netresearchgate.net Comprehensive screening and mechanism-of-action studies will be crucial to unlocking the full therapeutic utility of this compound class.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing drug discovery. mdpi.comresearchgate.net For a scaffold like this compound, AI and machine learning (ML) offer powerful tools to accelerate the design-synthesize-test cycle. These computational approaches can analyze vast datasets to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel derivatives before they are synthesized. mdpi.comnih.gov
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are instrumental in this process. A 3D-QSAR study, for example, can build a statistically significant model to predict the inhibitory activity of a series of compounds, guiding the design of more potent analogues. nih.gov Molecular docking studies can predict how a molecule binds to the active site of a target protein, providing insights into the key interactions that drive affinity and selectivity. researchgate.netnih.gov Such studies have been used to investigate the binding mechanisms of pyrazole-based inhibitors for targets like Hsp90 and various kinases. nih.govresearchgate.net
Generative AI models represent the next frontier, capable of designing entirely new molecular structures with desired properties. nih.govscilit.com By training these models on existing chemical and biological data, researchers can generate novel this compound derivatives optimized for specific targets, enhanced potency, and favorable drug-like characteristics, significantly reducing the time and resources required for lead optimization. nih.gov
Bioisosteric Replacements and Scaffold Hopping Strategies for Enhanced Potency and Selectivity
Bioisosteric replacement and scaffold hopping are established medicinal chemistry strategies for optimizing lead compounds. nih.gov These techniques involve replacing a part of the molecule with another group that has similar physical or chemical properties (bioisostere) or replacing the core scaffold entirely while maintaining the 3D orientation of key binding groups. nih.govresearchgate.net These approaches are invaluable for improving a compound's potency, selectivity, metabolic stability, and other pharmacokinetic properties.
For the this compound core, bioisosteric replacement could be used to fine-tune its properties. For example, the imidazolidinone ring could be replaced with other five-membered heterocycles like pyrazolidinone to investigate the impact on biological activity, as has been explored in the context of anticancer agents. researchgate.net The pyrazole ring itself has been successfully used as a bioisosteric replacement for other rings, like pyrimidine, leading to compounds with improved physicochemical properties. nih.gov
Scaffold hopping offers a more radical approach to discovering novel intellectual property and overcoming limitations of an existing chemical series. A shape-based scaffold hopping strategy was successfully used to convert a pyrimidine-based kinase inhibitor into a pyrazole-based one, resulting in a potent, selective, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK). nih.govresearchgate.net Applying such computational and synthetic strategies to the this compound framework could lead to the discovery of new generations of therapeutic agents with significantly enhanced performance and novel mechanisms of action.
Q & A
Q. How can researchers design imidazolidin-2-one analogues with improved blood-brain barrier (BBB) penetration?
- Answer:
- LogP optimization: Aim for 1.5–2.5 (e.g., trifluoromethyl groups reduce logP from 2.8 to 2.1) .
- P-glycoprotein evasion: Remove hydrogen-bond donors (e.g., replace NH with CH₂ in side chains) .
- In silico BBB models: Predict permeability via VolSurf+ (PS >5.0 × 10⁻⁶ cm/s indicates BBB+) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
